molecular formula C16H23N3O B11728630 1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11728630
M. Wt: 273.37 g/mol
InChI Key: JJFCLPUSJZUIHP-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C14H23NO This compound is characterized by the presence of a pyrazole ring, a butyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxybenzylamine with 1-(butan-2-yl)-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of flow reactors allows for better control of reaction parameters, such as temperature and pressure, and can lead to more efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    butan-2-yl[1-(4-ethoxyphenyl)ethyl]amine: This compound has a similar structure but differs in the position of the ethoxy group.

    Fexofenadine: A well-known antihistamine with a similar ethoxyphenyl group but different overall structure and pharmacological properties.

Uniqueness

1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-butan-2-yl-N-[(4-ethoxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C16H23N3O/c1-4-13(3)19-11-10-16(18-19)17-12-14-6-8-15(9-7-14)20-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,17,18)

InChI Key

JJFCLPUSJZUIHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC=C(C=C2)OCC

Origin of Product

United States

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